molecular formula C14H10BrFO2 B3012766 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 423157-12-4

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3012766
CAS No.: 423157-12-4
M. Wt: 309.134
InChI Key: VYTIHFUUARETBM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde ( 423157-12-4) is a high-purity benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₁₄H₁₀BrFO₂ and a molecular weight of 309.13 g/mol, this compound serves as a versatile chemical building block and key synthetic intermediate . Its primary research value lies in its role as a precursor for the synthesis of more complex bioactive molecules. The aldehyde functional group is particularly reactive, allowing for the efficient formation of Schiff bases, which are crucial ligands in coordination chemistry and for creating metal complexes with diverse biological activities . Research on closely related 5-bromo-2-hydroxybenzaldehyde structures indicates potential applications in developing compounds with anticancer, antibacterial, antifungal, and catalytic properties . These derivatives are extensively studied using computational methods such as Density Functional Theory (DFT) to understand their molecular stability, reactivity, and interactions with biological targets . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may pose hazards including skin sensitization, serious eye irritation, and toxicity if swallowed . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIHFUUARETBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula : C₁₄H₁₀BrFO₂
Molecular Weight : 309.14 g/mol
CAS Number : 423157-12-4
MDL Number : MFCD01590566

This compound features a bromine atom and a fluorobenzyl ether group, which may influence its reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Antitumor Activity : Similar compounds have been noted for their antitumor properties, potentially through the modulation of histone methylation pathways by inhibiting proteins like EZH2 (Enhancer of Zeste Homolog 2) that are crucial in gene expression and cell proliferation.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM)
SU-DHL-61.5
WSU-DLCL-20.8
K5620.5

These values indicate that the compound could potentially inhibit cancer cell growth at low concentrations .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Similar benzaldehyde derivatives have been reported to exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .

Study on Antitumor Activity

A study published in 2021 explored the synthesis and biological evaluation of various benzaldehyde derivatives, including this compound. The findings indicated that this compound demonstrated notable cytotoxicity against human cancer cell lines, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications on the benzaldehyde moiety significantly influenced biological activity. The presence of halogen substituents like bromine and fluorine was correlated with enhanced potency against cancer cells, likely due to increased lipophilicity and improved binding interactions with target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Activity IC50 (µM)
4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidineAntitumor0.34
2-Bromo-5-fluorobenzaldehydeAntitumor1.1

This comparison highlights the potential efficacy of this compound relative to other compounds within its class .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde serves as a crucial intermediate in the synthesis of complex organic compounds. It can be utilized in reactions such as:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : It can be reduced to yield alcohol derivatives.
  • Substitution Reactions : The bromine atom can be replaced with various nucleophiles, enhancing its utility in synthetic methodologies.
Reaction TypeExample ProductCommon Reagents
Oxidation5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acidPotassium permanganate, CrO₃
Reduction5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl alcoholNaBH₄, LiAlH₄
SubstitutionVarious substituted derivativesNucleophiles (amines, thiols)

Medicinal Chemistry

The compound has shown promising biological activities, making it a candidate for drug development. Notable applications include:

  • Antimicrobial Activity : Studies indicate that it may exhibit antifungal and antibacterial properties.
  • Cancer Research : Investigations have revealed its potential to induce apoptosis in cancer cell lines via caspase pathway activation and mitochondrial disruption.

A study demonstrated that this compound inhibits cytochrome P450 enzymes, crucial for drug metabolism, thereby influencing pharmacokinetics and drug interactions.

Material Science

The presence of halogen atoms (bromine and fluorine) enhances the compound's properties for applications in material science. Its structural characteristics suggest potential uses in:

  • Conductive Polymers : The compound's aromatic nature may contribute to the development of conductive materials.
  • Liquid Crystals : Its unique substituents might influence liquid crystal behavior, which is valuable in display technologies.

Case Study 1: Anticancer Properties

A recent study explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This research highlights its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it acts as an inhibitor, affecting drug metabolism rates. This finding is critical for understanding drug interactions and optimizing therapeutic regimens involving co-administered medications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzaldehyde derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzyl Group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (RP-HPLC) Key Applications
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde 2-fluorobenzyl C₁₄H₁₀BrFO₂ 325.13 Not reported Not reported CCR5 antagonist synthesis
5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde oxime (4j) 3,5-difluorobenzyl C₁₄H₁₀BrF₂NO₂ 341.99 120–122 98.7% Organophosphorus reactivator
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde oxime (4k) 3-chlorobenzyl C₁₄H₁₁BrClNO₂ 339.97 100–102 99.7% Organophosphorus reactivator
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 4-chlorobenzyl C₁₄H₁₀BrClO₂ 325.58 Not reported Not reported Synthetic intermediate
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 3,4-dichlorobenzyl C₁₄H₉BrCl₂O₂ 360.03 Not reported 97.0% Discontinued (lab use only)
5-Bromo-2-(difluoromethoxy)benzaldehyde difluoromethoxy (not benzyl) C₈H₅BrF₂O₂ 251.03 Not reported Not reported Not specified

Key Observations:

Substituent Effects on Physicochemical Properties:

  • Halogen Type and Position: Chlorine substituents (e.g., 4k, 4l) increase molecular weight and lipophilicity compared to fluorine analogs. For example, 4k (Cl substituent) has a lower melting point (100–102°C) than 4j (F substituents, 120–122°C), likely due to reduced crystallinity from steric bulk .
  • Purity and Reactivity: Compounds with electron-withdrawing groups (e.g., nitro in 4m) show lower yields (85%) but retain high purity (≥97%), suggesting stable synthetic pathways despite challenging substituents .

Spectroscopic Differentiation: ¹H NMR: The aldehyde proton in this compound is expected near δ 10.5 ppm, similar to its oxime derivatives (δ 10.56–10.57 ppm for -NOH) . Fluorine substituents cause distinct splitting patterns; for example, the 2-fluorobenzyl group induces coupling (J = 9.2 Hz) in aromatic protons . HRMS: Mass accuracy (<0.3 ppm error) confirms structural integrity across analogs, as seen in 4j ([M+H]⁺ calculated: 341.9941, found: 341.9944) .

Biological and Synthetic Relevance:

  • The 2-fluorobenzyl group in the target compound enhances metabolic stability compared to chlorinated analogs, making it preferable for drug intermediates .
  • Dichlorinated derivatives (e.g., 4l) are discontinued commercially, possibly due to synthesis challenges or toxicity concerns .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₉BrFO₂
Molecular Weight343.58 g/mol
Purity (HPLC/GC)>95.0%
Storage Conditions0–6°C, inert atmosphere

Q. Table 2. Common Derivatives and Applications

DerivativeApplicationReference
ThiosemicarbazonesAntimicrobial agents
HydrazonesAnticancer screening
Schiff basesCatalysis/Coordination chemistry

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